Urethral Relaxation vs. Tamsulosin
ASP6432 demonstrates significantly greater reduction in urethral perfusion pressure (UPP) compared to the standard-of-care α1-blocker tamsulosin in anesthetized rats. This indicates a potentially more effective mechanism for alleviating urethral obstruction associated with BPH [1].
Tamsulosin: 22%
| Evidence Dimension | Maximum reduction in urethral perfusion pressure (UPP) from baseline |
|---|---|
| Target Compound Data | ASP6432: 43% reduction |
| Comparator Or Baseline | Tamsulosin (α1-adrenoceptor antagonist): 22% reduction |
| Quantified Difference | ASP6432 reduces UPP by 43% vs. 22% for tamsulosin, a 1.95-fold greater reduction. |
| Conditions | Anesthetized rat model, isovolumetric conditions, dose-response evaluation |
Why This Matters
For procurement, this demonstrates ASP6432's unique functional advantage over a commonly used clinical comparator, making it essential for research focused on urethral relaxation mechanisms beyond α1-adrenoceptor blockade.
- [1] Sakamoto K, Noguchi Y, Ueshima K, et al. Effect of ASP6432, a Novel Type 1 Lysophosphatidic Acid Receptor Antagonist, on Urethral Function and Prostate Cell Proliferation. J Pharmacol Exp Ther. 2018;366(2):390-396. View Source
